molecular formula C21H22N4O3 B11220141 2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B11220141
M. Wt: 378.4 g/mol
InChI Key: IKDAZGJLGLUGKV-OEAKJJBVSA-N
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Description

2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide is a complex organic compound with a unique structure that combines a quinoline core with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine moiety through a condensation reaction. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-oxo-1-pentyl-N-(pyrazin-2-yl)-1,4-dihydroquinoline-3-carboxamide
  • 4-hydroxy-2-oxo-1-pentyl-N-(4-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide

Uniqueness

What sets 2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide apart from similar compounds is its unique combination of a quinoline core with a pyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-1-pentyl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-2-3-8-13-25-17-11-5-4-10-16(17)19(26)18(21(25)28)20(27)24-23-14-15-9-6-7-12-22-15/h4-7,9-12,14,26H,2-3,8,13H2,1H3,(H,24,27)/b23-14+

InChI Key

IKDAZGJLGLUGKV-OEAKJJBVSA-N

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=CC=N3)O

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=CC=N3)O

Origin of Product

United States

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